molecular formula C23H27N3O3S B2688402 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-68-9

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2688402
CAS No.: 899951-68-9
M. Wt: 425.55
InChI Key: CYJQKBXXNGFWHT-UHFFFAOYSA-N
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Biological Activity

The compound 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a 3,4-dihydroquinoline moiety, a tetrahydrofuran group, and a cyclopentapyrimidinone framework, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 362.45 g/mol. The presence of functional groups such as thioether and carbonyl enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC19H22N2O3SC_{19}H_{22}N_2O_3S
Molecular Weight362.45 g/mol
Structural FeaturesThioether, Quinoline, Tetrahydrofuran

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. The 3,4-dihydroquinoline component has been associated with inhibiting various cancer cell lines by targeting specific pathways such as the p38 MAP kinase pathway.

Antimicrobial Effects

Studies suggest that derivatives of quinoline and thiazole exhibit antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial and antifungal activities.

The biological activity of the compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways involved in inflammation and tumorigenesis by interacting with specific receptors or enzymes.

Case Study 1: Inhibition of Cancer Cell Lines

A study involving compounds similar to the target molecule demonstrated cytotoxic effects against various cancer cell lines. The mechanism was primarily through the inhibition of the p38 MAP kinase pathway, leading to reduced cell viability.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of related compounds:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yields and enhance biological activity. Techniques include refluxing with acyl chlorides and utilizing bases for thioether formation.
  • Biological Evaluation : Preliminary evaluations have shown promising results in terms of cytotoxicity and antimicrobial efficacy. For instance, a related compound exhibited an IC50 value in the nanomolar range against specific cancer cell lines, indicating potent activity.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-21(25-12-4-7-16-6-1-2-10-19(16)25)15-30-22-18-9-3-11-20(18)26(23(28)24-22)14-17-8-5-13-29-17/h1-2,6,10,17H,3-5,7-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQKBXXNGFWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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